2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid
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Overview
Description
2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid is a compound that features a tert-butoxycarbonyl-protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The tert-butoxycarbonyl group serves as a protecting group for the amino function, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O). The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide . The mixture is stirred at room temperature, and the product is purified by crystallization from methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and energy consumption, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid is commonly used to remove the tert-butoxycarbonyl group.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or deprotected forms .
Scientific Research Applications
2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid has a broad spectrum of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Serves as a building block in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid involves the protection and deprotection of amino groups. The tert-butoxycarbonyl group stabilizes the amino function, preventing unwanted reactions during synthesis. Upon removal of the protecting group under acidic conditions, the free amino group can participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid is unique due to its specific structure, which combines a pyrrolidine ring with a tert-butoxycarbonyl-protected amino group. This combination provides stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H16N2O5 |
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Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-3H-pyrrol-1-yl]acetic acid |
InChI |
InChI=1S/C11H16N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h4-5,7H,6H2,1-3H3,(H,12,17)(H,14,15) |
InChI Key |
ZIHSQNSSKCKOQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C=CN(C1=O)CC(=O)O |
Origin of Product |
United States |
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